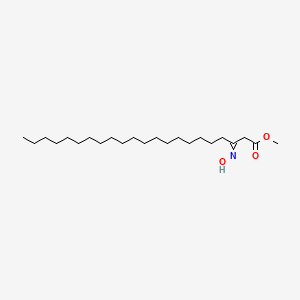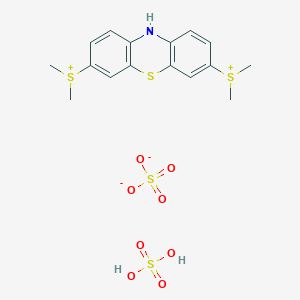
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is a complex organic compound with a unique structure It is a type of decahydronaphthalene derivative, characterized by its multiple methyl groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydrogenation: The initial step may involve the hydrogenation of a naphthalene derivative to form a decahydronaphthalene structure.
Alkylation: Introduction of the methyl and heptyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the alkyl chains.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes.
科学的研究の応用
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The alkyl chains may also interact with lipid membranes, affecting their fluidity and function.
類似化合物との比較
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (1S,4aS,7R,8aS)-1,4a-Dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol
- (4aS,7R)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-octahydronaphthalene
Uniqueness
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is unique due to its specific arrangement of methyl and heptyl groups, as well as the presence of a hydroxyl group. This unique structure gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
63250-45-3 |
|---|---|
分子式 |
C20H38O |
分子量 |
294.5 g/mol |
IUPAC名 |
4a,8-dimethyl-2-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H38O/c1-14(2)8-6-9-15(3)17-11-13-20(5)12-7-10-16(4)18(20)19(17)21/h14-19,21H,6-13H2,1-5H3 |
InChIキー |
GPUZMOURERWFDT-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2(C1C(C(CC2)C(C)CCCC(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)



![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)




![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)



